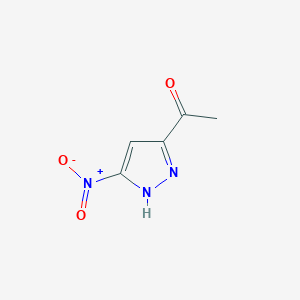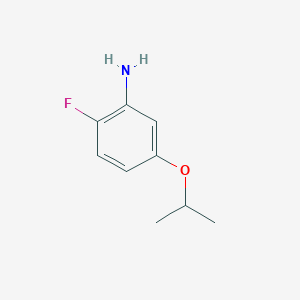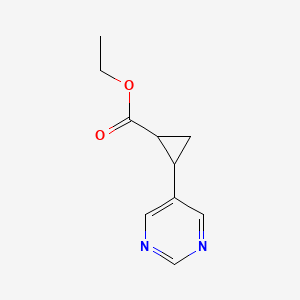
N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a but-3-en-1-yl group and two chlorine atoms at the 4 and 6 positions of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with but-3-en-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The but-3-en-1-yl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Addition Reactions: The double bond in the but-3-en-1-yl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups replacing the chlorine atoms.
Oxidation: Epoxides or other oxidized derivatives of the but-3-en-1-yl group.
Reduction: Saturated alkyl derivatives of the but-3-en-1-yl group.
Scientific Research Applications
N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazine ring and the but-3-en-1-yl group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(but-3-en-1-yl)-4-chloro-1,3,5-triazin-2-amine: Similar structure but with only one chlorine atom, which may affect its reactivity and applications.
N-(but-3-en-1-yl)-4,6-dimethyl-1,3,5-triazin-2-amine:
Uniqueness
N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H8Cl2N4 |
|---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
N-but-3-enyl-4,6-dichloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8Cl2N4/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2H,1,3-4H2,(H,10,11,12,13) |
InChI Key |
HCVHKNGTQQUOKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)



![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B15046737.png)


![3-Bromo-7-chloropyrido[3,4-b]pyrazine](/img/structure/B15046773.png)




